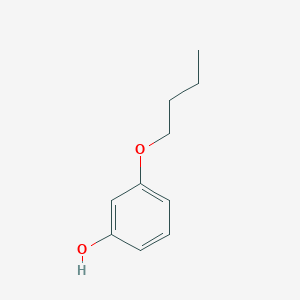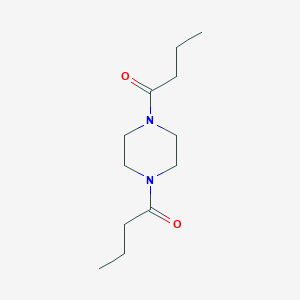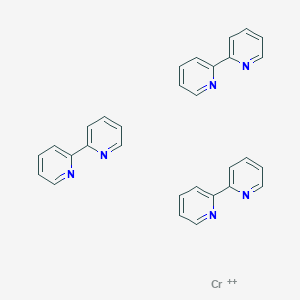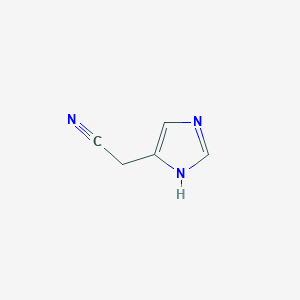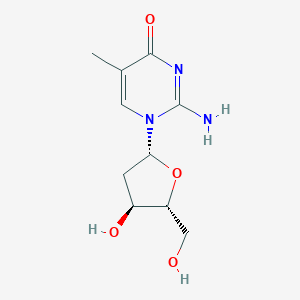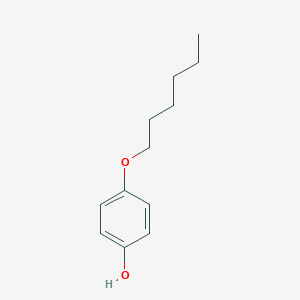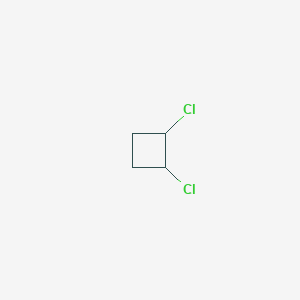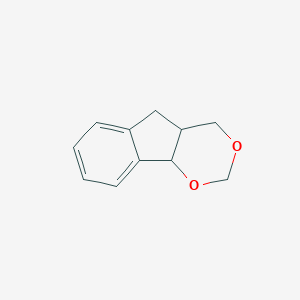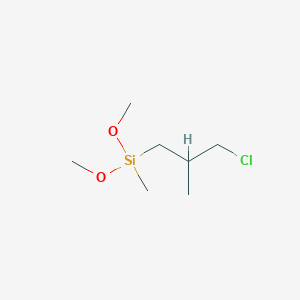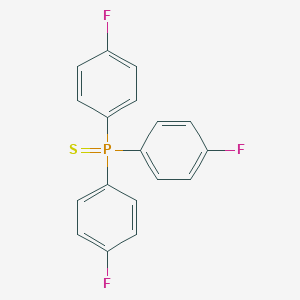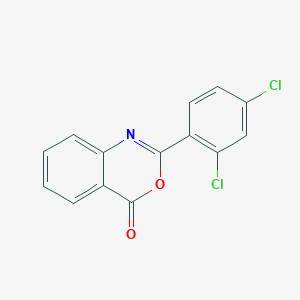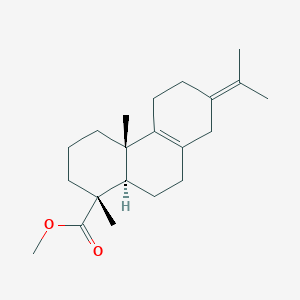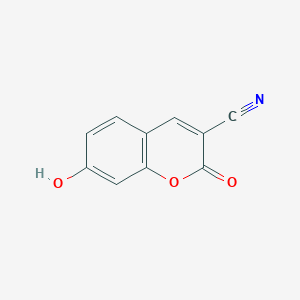
3-氰基-7-羟基香豆素
描述
3-Cyano-7-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties and is widely used in various scientific research applications. It is closely related to 3-cyano-7-ethoxycoumarin, which is used as a fluorometric substrate and inhibitor for cytochrome P-450 enzymes .
科学研究应用
3-Cyano-7-hydroxycoumarin has a wide range of applications in scientific research:
作用机制
Target of Action
3-Cyano-7-hydroxycoumarin, also known as 3-Cyanoumbelliferone, primarily targets the Macrophage Inhibitory Factor (MIF) . MIF is a potent cytokine involved in the immune response and inflammation. It also targets Cytochrome P-450 enzymes and Cytochrome P-450-dependent mixed function oxidases . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
3-Cyano-7-hydroxycoumarin acts as an inhibitor for MIF . By inhibiting MIF, it can modulate the immune response and inflammation. It is also used as a fluorometric substrate for Cytochrome P-450 enzymes . As a substrate, it interacts with these enzymes and undergoes metabolic transformations, which can be monitored using its fluorescent properties .
Biochemical Pathways
The primary biochemical pathway affected by 3-Cyano-7-hydroxycoumarin is the Cytochrome P-450 metabolic pathway . This pathway is responsible for the metabolism of various substances in the body, including drugs and xenobiotics. By acting as a substrate for Cytochrome P-450 enzymes, 3-Cyano-7-hydroxycoumarin can influence this pathway and its downstream effects .
Pharmacokinetics
Given its role as a substrate for cytochrome p-450 enzymes, it is likely that it undergoes significant metabolic transformation in the body .
Result of Action
The molecular and cellular effects of 3-Cyano-7-hydroxycoumarin’s action are primarily related to its role as an inhibitor of MIF and a substrate for Cytochrome P-450 enzymes . By inhibiting MIF, it can modulate immune responses and inflammation. As a substrate for Cytochrome P-450 enzymes, it can influence the metabolism of various substances in the body .
Action Environment
The action, efficacy, and stability of 3-Cyano-7-hydroxycoumarin can be influenced by various environmental factors. For instance, its fluorescent properties can be affected by the pH of the environment . Additionally, factors such as temperature and light exposure could potentially influence its stability and activity .
生化分析
Biochemical Properties
3-Cyano-7-hydroxycoumarin plays a crucial role in biochemical reactions, particularly as a fluorometric substrate and inhibitor for cytochrome P-450 enzymes and cytochrome P-450-dependent mixed function oxidases . It is used to study the kinetics and substrate specificity of these enzymes. The compound interacts with cytochrome P-450 enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is essential for understanding the metabolic pathways and the role of cytochrome P-450 enzymes in drug metabolism and detoxification processes.
Cellular Effects
3-Cyano-7-hydroxycoumarin exhibits significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of several human malignant cell lines in vitro . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma . These effects are attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 3-Cyano-7-hydroxycoumarin involves its interaction with specific biomolecules and enzymes. The compound acts as an inhibitor of macrophage inhibitory factor (MIF) interconjugate isomerase with a Ki of 2.9 μM . This inhibition affects the enzyme’s activity, leading to changes in gene expression and cellular responses. Additionally, 3-Cyano-7-hydroxycoumarin binds to cytochrome P-450 enzymes, inhibiting their function and altering metabolic pathways. These interactions at the molecular level are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-7-hydroxycoumarin change over time. The compound’s stability and degradation are influenced by various factors, including pH and temperature . It exhibits pH-dependent fluorescence, which can be utilized to monitor its activity and stability in different experimental conditions. Long-term studies have shown that 3-Cyano-7-hydroxycoumarin maintains its activity and fluorescence properties over extended periods, making it a reliable tool for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Cyano-7-hydroxycoumarin vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on cellular and physiological functions . At lower doses, it has been observed to induce vasorelaxation in hypertensive animal models by modulating potassium channels and intracellular calcium mobilization . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Cyano-7-hydroxycoumarin is involved in various metabolic pathways, primarily mediated by cytochrome P-450 enzymes . The compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which are catalyzed by specific enzymes such as UDP-glucuronosyltransferases . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its role in drug metabolism.
Transport and Distribution
Within cells and tissues, 3-Cyano-7-hydroxycoumarin is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and the presence of transport mechanisms. Understanding these transport and distribution patterns is crucial for optimizing its use in therapeutic and diagnostic applications.
Subcellular Localization
The subcellular localization of 3-Cyano-7-hydroxycoumarin plays a significant role in its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular distribution of 3-Cyano-7-hydroxycoumarin is essential for its effectiveness in modulating cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 3-Cyano-7-hydroxycoumarin can be synthesized through various methods. One common method involves the Knoevenagel reaction, where 7-hydroxycoumarin is treated with cyanoacetic acid in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods: In industrial settings, the synthesis of 3-cyano-7-hydroxycoumarin may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of green solvents and catalysts has been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 3-Cyano-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The hydroxyl group at the 7-position can be substituted with other groups to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution can yield various alkyl or acyl derivatives .
相似化合物的比较
3-Cyano-7-ethoxycoumarin: Used as a fluorometric substrate and inhibitor for cytochrome P-450 enzymes.
7-Hydroxycoumarin: Known for its anti-tumor activity and used in clinical trials for various cancers.
Uniqueness: 3-Cyano-7-hydroxycoumarin is unique due to its specific fluorescent properties and its ability to act as both a substrate and inhibitor for cytochrome P-450 enzymes. This dual functionality makes it a valuable tool in biochemical research and industrial applications .
属性
IUPAC Name |
7-hydroxy-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQYTHQDUDCJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172596 | |
| Record name | 3-Cyano-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19088-73-4 | |
| Record name | 3-Cyano-7-hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019088734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyano-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Cyano-7-hydroxycoumarin useful in studying cytochrome P450 enzymes?
A1: 3-Cyano-7-hydroxycoumarin serves as a fluorescent probe for specific cytochrome P450 (CYP) enzymes. Specifically, it acts as a substrate for CYP enzymes like CYP1A2 and CYP3A4, which catalyze its conversion to a fluorescent product, 3-cyano-7-hydroxycoumarin. [, ] This reaction allows researchers to measure the activity of these enzymes in various biological samples. []
Q2: Are there differences in how the isomers of Norendoxifen interact with 3-Cyano-7-hydroxycoumarin metabolism?
A2: Interestingly, while E-norendoxifen shows a significantly stronger inhibitory effect on aromatase (CYP19) compared to Z-norendoxifen, both isomers demonstrate similar potencies in inhibiting CYP1A2, CYP3A4, CYP3A5, and CYP2C19. [] This suggests that the isomeric configuration of norendoxifen plays a role in its interaction with specific CYP enzymes, like aromatase, but not others.
Q3: How do solvents influence the fluorescence properties of 3-Cyano-7-hydroxycoumarin?
A3: Research indicates that both general solute-solvent interactions and hydrogen bonding influence the UV/Vis absorption and fluorescence of 3C7HC. [] In a mixture of 1,4-dioxane and acetonitrile, 3C7HC exhibits preferential solvation by acetonitrile, leading to a synergistic effect on its spectral properties. [] This highlights the importance of solvent selection when using 3C7HC as a fluorescent probe.
Q4: What computational methods have been employed to study 3-Cyano-7-hydroxycoumarin?
A4: Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with the 6-311++G (d,p) basis set, have been successfully employed to determine the optimized geometric structures, vibrational frequencies, and electronic properties of 3C7HC. [, ] This theoretical data complements experimental findings and provides insights into the molecular structure and behavior of 3C7HC. []
Q5: Has the crystal structure of 3-Cyano-7-hydroxycoumarin been determined?
A5: While a full crystal structure dedicated to 3C7HC alone isn't mentioned in the provided abstracts, research indicates that the crystal structure of human SULT1A1 bound to PAP and two molecules of 3C7HC has been resolved. [] This finding provides valuable insights into the binding interactions of 3C7HC with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


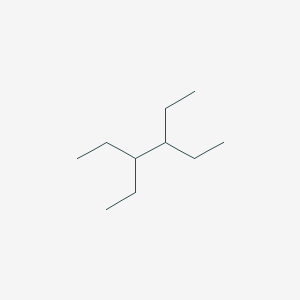
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
